1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride
Description
Chemical Structure: The compound features a benzylamine core substituted with a 2-methyl-1,3-thiazole ring at the para position of the phenyl group, with two hydrochloride counterions.
Key Identifiers:
Properties
IUPAC Name |
[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10;;/h2-5,7H,6,12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCACERWCQRGIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde with a suitable amine under acidic conditions to form the desired product . Industrial production methods typically involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride has several key applications:
Medicinal Chemistry
The compound serves as a crucial building block in the synthesis of novel pharmaceuticals. Its thiazole moiety is known to interact with biological targets, making it a candidate for drug development aimed at specific molecular pathways involved in diseases such as cancer and infections.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that a related thiazole compound had an IC₅₀ value of 1.61 µg/mL against A-431 cells, suggesting potent antitumor properties. The mechanism involves apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has shown promising antibacterial and antifungal activities. Studies revealed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Antitumor Study
A study conducted on structural modifications within thiazole derivatives showcased enhanced cytotoxicity against cancer cells. The methyl group on the phenyl ring was identified as a significant contributor to increased activity, supporting further exploration into this compound's therapeutic potential.
Antimicrobial Efficacy Investigation
Another investigation assessed various thiazole derivatives' antimicrobial properties. The results indicated that compounds with the thiazole moiety exhibited effective inhibition against multiple bacterial strains, reinforcing the need for continued research into their clinical applications.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring in the compound is known to interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Key Findings and Implications
- Structural Flexibility : The central thiazole ring tolerates diverse substituents (e.g., methyl, chlorophenyl, methoxy), enabling fine-tuning of electronic and steric properties .
- Amine Modifications : Primary amines (as in the target compound) offer higher reactivity for derivatization, while methylated amines may improve pharmacokinetic profiles .
- Commercial Accessibility : The target compound is readily available, whereas analogs like the pyrrolidinyl derivative require specialized synthesis .
Biological Activity
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₁H₁₄Cl₂N₂S
- Molecular Weight : 215.14 g/mol
- CAS Number : 886367-76-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with thiazole moieties often exhibit significant pharmacological effects, including:
- Antitumor Activity : Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, structural modifications in thiazole compounds can enhance their cytotoxicity against various cancer cell lines. A study demonstrated that thiazole-containing compounds could effectively reduce the viability of cancer cells through apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Similar compounds have been reported to possess antibacterial and antifungal activities. The presence of the thiazole ring is crucial for these effects, as it enhances the interaction with microbial targets .
Biological Activity Overview
Antitumor Activity
In a study evaluating a series of thiazole derivatives, one compound demonstrated an IC₅₀ value of 1.61 µg/mL against A-431 cells, indicating potent cytotoxicity. The structure-activity relationship (SAR) analysis suggested that the methyl group on the phenyl ring significantly enhances the activity of these compounds .
Antimicrobial Efficacy
Another investigation into thiazole derivatives revealed that several compounds exhibited effective antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli . This highlights the therapeutic potential of thiazole derivatives in treating infections.
Q & A
Q. What are the recommended synthetic routes for 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a thiazole intermediate can be functionalized via alkylation using reagents like 4-(chloromethyl)thiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methanamine group . Subsequent treatment with HCl yields the dihydrochloride salt. Purification via recrystallization or chromatography ensures high purity (>95%) .
Q. How is structural confirmation of the compound achieved?
Structural characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine protonation.
- Mass spectrometry (MS) for molecular weight verification (e.g., 227.15 g/mol for related thiazole derivatives) .
- X-ray diffraction (XRD) for crystalline structure elucidation, particularly to resolve dihydrochloride salt formation .
Q. What are the key physicochemical properties of this compound?
- Molecular formula : C₁₁H₁₄Cl₂N₂S (exact mass varies slightly based on substituents) .
- Solubility : Highly soluble in polar solvents (e.g., water, methanol) due to the dihydrochloride salt form .
- Stability : Store at 2–8°C in airtight, light-protected containers to prevent degradation .
Q. What safety protocols are critical during handling?
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of particulate matter.
- In case of spills, neutralize with inert adsorbents and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods optimize synthetic routes for this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., ICReDD’s workflow) predict feasible intermediates and transition states, reducing trial-and-error experimentation. Machine learning models trained on reaction databases (e.g., Reaxys) prioritize high-yield conditions .
Q. What mechanistic insights exist for its reactivity in alkylation or ring-closure reactions?
The thiazole ring’s electron-deficient nature facilitates nucleophilic attack at the methylene position. Protonation of the methanamine group enhances electrophilicity, enabling participation in Mannich reactions or cyclization to form heterocyclic derivatives . Kinetic studies (e.g., monitoring by HPLC) can quantify reaction rates under varying pH/temperature .
Q. How can analytical challenges like impurity profiling be addressed?
- HPLC-MS : Detect and quantify byproducts (e.g., unreacted chloromethyl intermediates) using C18 columns and acetonitrile/water gradients .
- Ion chromatography : Monitor chloride counterion stoichiometry to confirm dihydrochloride formation .
Q. How does environmental stability (pH, temperature) impact experimental design?
- pH-dependent degradation : The compound may hydrolyze in alkaline conditions (>pH 9), requiring buffered solutions (pH 4–6) for long-term stability .
- Thermal stability : TGA/DSC analysis reveals decomposition thresholds (e.g., >150°C), guiding reaction temperature limits .
Q. What comparative studies differentiate this compound from structural analogs?
Q. How can its interactions with biological receptors be systematically studied?
- Molecular docking : Simulate binding to target proteins (e.g., GPCRs) using software like AutoDock Vina.
- In vitro assays : Measure cAMP inhibition or calcium flux in cell lines expressing receptors of interest .
- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
